2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine
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Overview
Description
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation and Methylation: The indole core is then methoxylated and methylated using appropriate reagents such as methyl iodide and sodium methoxide.
Quinoline Attachment: The quinoline moiety is attached via a nucleophilic substitution reaction, where the indole derivative reacts with quinoline-2-carbaldehyde in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the quinoline moiety to tetrahydroquinoline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.
Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(5-methoxy-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine: Lacks the methyl group on the indole ring.
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine: Contains a pyridine moiety instead of quinoline.
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-4-ylmethyl)ethanamine: Quinoline moiety attached at a different position.
Uniqueness
The presence of both the methoxy and methyl groups on the indole ring, along with the quinoline moiety, makes 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine unique
Properties
Molecular Formula |
C22H23N3O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-(quinolin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C22H23N3O/c1-15-19(20-13-18(26-2)9-10-22(20)24-15)11-12-23-14-17-8-7-16-5-3-4-6-21(16)25-17/h3-10,13,23-24H,11-12,14H2,1-2H3 |
InChI Key |
OOPLEEMKZGRLAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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